MRS-1191

Description

Overview of Adenosine (B11128) Receptor Subtypes and Their Physiological Significance

The four adenosine receptor subtypes exhibit distinct characteristics in terms of their affinity for adenosine, tissue distribution, and coupling to intracellular signaling pathways frontiersin.org. A1Rs and A3Rs are primarily coupled to the inhibition of adenylyl cyclase through Gi/Go proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels mdpi.comresearchgate.net. In contrast, A2ARs and A2BRs are coupled to the stimulation of adenylyl cyclase via Gs or Golf proteins, resulting in increased cAMP production mdpi.com.

Each subtype plays specific physiological roles. A1Rs are highly expressed in the brain, particularly in the cortex, hippocampus, and cerebellum, where they inhibit neurotransmitter release and reduce neuronal excitability, contributing to sedative and anticonvulsant effects frontiersin.org. A1Rs also have a role in the heart, decreasing electrical impulse conduction and suppressing pacemaker function, thus slowing heart rate wikipedia.org. A2ARs are found in the striatum, olfactory tubercle, and nucleus accumbens in the brain, and peripherally they mediate vasodilation, immunosuppression, and inhibition of platelet aggregation ebi.ac.uk. A2BRs are generally located peripherally and are involved in processes like inflammation and immune responses wikipedia.org. A3Rs, while less abundant than A1Rs and A2ARs in some tissues, are found in relatively high levels in the testis, uterus, and spleen mdpi.com. They are also present in the heart, brain, neurons, lungs, and colon mdpi.com. A3Rs have been implicated in various processes, including mast cell degranulation (with species-specific differences) and regulation of inflammatory and cancer cell functions mdpi.comunife.itresearchgate.net.

Evolution of Selective Adenosine Receptor Ligands in Biomedical Research

The broad and sometimes overlapping physiological effects of adenosine, mediated through its different receptor subtypes, highlighted the need for selective ligands (agonists and antagonists) to dissect the specific roles of each receptor in health and disease nih.govgoums.ac.ir. Early compounds acting on adenosine receptors, such as caffeine (B1668208) and theophylline, were largely non-selective wikipedia.orgsigmaaldrich.com. The development of more selective ligands has been a significant focus of medicinal chemistry efforts over several decades nih.govnih.gov.

The availability of selective agonists and antagonists has been crucial for facilitating research into the therapeutic potential of modulating ARs nih.gov. These selective compounds serve as valuable pharmacological tools to investigate the specific contributions of each receptor subtype in various biological processes and disease models nih.gove-century.us. The structural diversity tolerated by ARs, particularly the A3R, has allowed for the development of a wide range of selective compounds researchgate.net.

Historical Context and Discovery of MRS-1191 as a Dihydropyridine (B1217469) Derivative

The search for selective A3 adenosine receptor antagonists led to the exploration of various structural classes of compounds researchgate.net. Among the first selective non-nucleoside human A3R antagonists reported were derivatives of 1,4-dihydropyridine (B1200194) (DHP) and pyridine (B92270) researchgate.net. This compound is a notable example of a selective A3 adenosine receptor antagonist that emerged from this research, characterized by its dihydropyridine structure sigmaaldrich.comnih.gov.

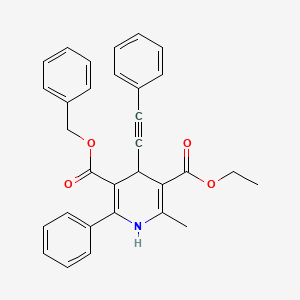

This compound is chemically known as 3-ethyl 5-benzyl 2-methyl-6-phenyl-4-phenylethynyl-1,4-(±)-dihydropyridine-3,5-dicarboxylate nih.gov. Its discovery marked an important step in identifying compounds that could selectively target the A3 receptor, distinguishing it from other AR subtypes and also from L-type calcium channels, which are often targeted by other dihydropyridine derivatives sigmaaldrich.comnih.gov. This selectivity was a key advancement, as many dihydropyridine drugs previously showed non-selective binding or limited selectivity for A3Rs over other AR subtypes nih.gov.

Current Landscape of A3 Adenosine Receptor Antagonists in Preclinical Development

The A3 adenosine receptor is considered a promising therapeutic target for a range of conditions, including inflammatory diseases, glaucoma, and cancer, due to its significant role in various pathophysiological processes and its overexpression in inflammatory and cancer cells compared to healthy tissues unife.itresearchgate.net. Consequently, there is intensive study focused on the potential therapeutic employment of selective A3R antagonists researchgate.net.

The current landscape of A3 adenosine receptor antagonists in preclinical development includes a structurally diverse set of compounds researchgate.net. These include nitrogen-containing aromatic monocyclic systems (such as thiazoles, thiadiazoles, 1,4-dihydropyridines, pyridines, and 2-mercaptopyrimidines), bicyclic systems (like flavonoids, isoquinolines, quinazolines, and (aza)adenines), and tricyclic systems (such as pyrazoloquinolines, triazoloquinoxalines, pyrazolotriazolopyrimidines, and tricyclic xanthines) researchgate.net. More recently, nucleoside-derived antagonists, structurally related to the endogenous ligand adenosine, have also been identified, opening new avenues for research into the therapeutic potential of this class of ligands researchgate.net.

Despite the considerable interest and the identification of numerous potent and selective A3R antagonists, only a limited number of these molecules have progressed to advanced preclinical investigation phases researchgate.net. This may be partly attributed to the complex and sometimes enigmatic physiological role of the A3R, where activation can lead to seemingly opposite effects depending on the tissue and context researchgate.net.

This compound remains a significant tool in this landscape, used in research to understand the specific contributions of A3R antagonism in various models nih.govarvojournals.orgnih.gov. Its established selectivity profile has made it valuable for differentiating A3R-mediated effects from those of other adenosine receptor subtypes in experimental settings nih.gov.

Table 1: Overview of Adenosine Receptor Subtypes and Coupling

| Receptor Subtype | Primary G Protein Coupling | Primary Effect on Adenylyl Cyclase |

| A1 | Gi/Go | Inhibition |

| A2A | Gs/Golf | Stimulation |

| A2B | Gs | Stimulation |

| A3 | Gi/Go | Inhibition |

Table 2: Selectivity and Affinity of this compound

| Receptor Subtype | Human Ki (nM) | Rat Ki (µM) | Selectivity vs. A1 (human) |

| hA3 | 31 sigmaaldrich.comnih.gov | 1.42 nih.gov | >1300-fold nih.gov |

| hA1 | >40,000 nih.gov | - | - |

| hA2A | >40,000 nih.gov | - | - |

Note: Ki values represent inhibition constants, indicating the affinity of the ligand for the receptor. Lower Ki values indicate higher affinity.

Table 3: Examples of A3 Adenosine Receptor Antagonists

| Compound | Structural Class | Notes |

| This compound | 1,4-Dihydropyridine | Selective human A3R antagonist sigmaaldrich.comnih.gov |

| MRS-1523 | Pyridine | Selective in human and rat A3Rs nih.gov |

| MRS-1220 | Triazoloquinazoline | Highly potent at human A3R sigmaaldrich.comnih.gov |

| MRE-3008F20 | (mentioned as antagonist) | Used in A3R research researchgate.net |

| PSB-11 | (mentioned as antagonist) | Known A3A adenosine inhibitor google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185222-90-6, 9000-21-9 | |

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Characterization and Receptor Interaction Profile of Mrs 1191

A3 Adenosine (B11128) Receptor Binding Affinity and Selectivity

MRS-1191 is recognized for its high affinity and selectivity towards the A3 adenosine receptor, particularly the human subtype. nih.govmedchemexpress.comnih.gov

Competitive Radioligand Binding Studies with Agonist Probes

Competitive binding studies using agonist radioligands, such as [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide), have demonstrated that this compound interacts with the A3 receptor binding site in a competitive manner. nih.govmedchemexpress.comarctomsci.comnih.govacs.org These studies, often conducted in HEK-293 cells expressing cloned human A3 receptors, show that increasing concentrations of this compound displace the binding of the radiolabeled agonist without significantly altering the maximum binding capacity (Bmax). nih.gov

Quantitative Assessment of Receptor Affinities (Ki, KB Values)

Quantitative assessments have provided specific affinity values for this compound at the A3 receptor. The inhibition constant (Ki) for this compound at the human A3 receptor has been reported to be approximately 31.4 nM. nih.govmedchemexpress.comnih.govarctomsci.com In functional assays, the Schild analysis has been used to determine the equilibrium dissociation constant for antagonists (KB). The KB value for this compound at the human A3 receptor, based on functional assays like the inhibition of agonist-induced adenylate cyclase activity, is approximately 92 nM. nih.govmedchemexpress.comarctomsci.comnih.govmedchemexpress.comnih.gov

Here is a summary of key affinity values:

| Receptor Species | Assay Type | Value (nM) | Reference |

| Human A3 | Binding (Ki) | 31.4 | nih.govmedchemexpress.comnih.govarctomsci.com |

| Human A3 | Functional (KB) | 92 | nih.govmedchemexpress.comarctomsci.comnih.govmedchemexpress.comnih.gov |

Comparative Selectivity Against Adenosine A1, A2A, and A2B Receptors

A crucial aspect of this compound's profile is its selectivity for the A3 receptor compared to other adenosine receptor subtypes (A1, A2A, and A2B). This compound exhibits significantly lower affinity for A1, A2A, and A2B receptors. It has been reported to be approximately 1300-fold selective in binding to human A3 receptors compared to rat A1 receptors. nih.gov In functional assays assessing adenylate cyclase inhibition, this compound demonstrated high selectivity for human A3 receptor-mediated effects versus human A1 receptor-mediated effects. nih.govmedchemexpress.comarctomsci.comnih.gov Studies have shown that this compound is nearly inactive in binding at A1 and A2A receptor sites, demonstrating over 1300-fold selectivity. nih.gov While highly selective for human A3, its selectivity profile can vary across species. nih.govresearchgate.netarvojournals.orgnih.gov

Species-Specific Pharmacological Differences in Receptor Binding

Significant species differences exist in the pharmacological properties of A3 adenosine receptors, and this is reflected in the binding of this compound. While this compound is highly potent and selective at the human A3 receptor, its affinity and selectivity are generally lower at rodent A3 receptors. nih.govresearchgate.netarvojournals.orgnih.govnih.gov For example, its selectivity for rat A3 versus rat A1 receptors is reported to be lower (28-fold) compared to its selectivity for human A3 versus rat A1 receptors (1300-fold). nih.gov Studies have indicated that this compound showed incomplete inhibition of [125I]I-AB-MECA binding to mouse and rat A3ARs, suggesting lower affinity or different binding characteristics in these species compared to human A3ARs. researchgate.netnih.gov Despite lower affinity in rodents, this compound has been used to antagonize A3 receptor responses in rat hippocampal slices and mouse cells. nih.govarvojournals.org The significant differences in sequence identity between human and rodent A3ARs contribute to these observed species-dependent pharmacological profiles. nih.govnih.gov

Allosteric Modulation and Conformational Dynamics of A3 Adenosine Receptors by this compound

While the primary characterization of this compound focuses on its role as an orthosteric antagonist, some information suggests potential influence on receptor dynamics. This compound's distinct conformational flexibility may allow it to adapt within the receptor's binding pocket, potentially influencing allosteric modulation. scbt.com However, detailed research specifically on the allosteric modulation and conformational dynamics induced by this compound is less extensively documented compared to its orthosteric binding characteristics in the provided search results. Some studies mention allosteric modulators of A3AR as a separate class of ligands. nih.govresearchgate.net

Interaction Kinetics and Ligand-Receptor Dissociation Rates

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor. Upon agonist binding, A3AR typically couples to Gi/o proteins, leading to the modulation of various intracellular signaling pathways. This compound, as an antagonist, interferes with these coupling events.

Inhibition of Agonist-Induced Adenylate Cyclase Activity

Activation of A3 adenosine receptors, particularly through coupling to Gi proteins, commonly results in the inhibition of adenylate cyclase activity. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This compound, by blocking the A3 receptor, prevents this agonist-induced inhibition of adenylate cyclase. nih.govarctomsci.comnih.gov Studies have demonstrated that in the presence of this compound, the ability of A3 agonists like IB-MECA to inhibit adenylate cyclase is diminished, indicating its functional antagonism of this pathway. nih.govnih.gov For example, in CHO cells expressing the human A3 receptor, IB-MECA inhibited adenylate cyclase with an IC50 of 10.1 ± 4.9 nM. In the presence of 1 µM this compound, the IC50 for IB-MECA was shifted to 120 ± 30 nM, demonstrating a rightward shift in the concentration-response curve indicative of competitive antagonism. nih.gov

| Cell Line | Agonist | Agonist IC50 (nM) | Agonist IC50 with 1 µM this compound (nM) | Fold Shift |

|---|---|---|---|---|

| CHO (human A3R) | IB-MECA | 10.1 ± 4.9 | 120 ± 30 | ~12 |

This table illustrates how this compound antagonizes the effect of IB-MECA on adenylate cyclase activity in CHO cells expressing the human A3 receptor, based on research findings. nih.gov

Alteration of [35S]GTP-γ-S Binding to G-Proteins

Agonist binding to GPCRs, including the A3AR, promotes the exchange of GDP for GTP on the α subunit of the coupled G protein, leading to its activation. This activation can be measured by the binding of the non-hydrolyzable GTP analog, [35S]GTP-γ-S, to the G proteins in cell membranes. A3 receptor agonists stimulate the binding of [35S]GTP-γ-S to G proteins. nih.govnih.gov this compound has been shown to antagonize this agonist-induced stimulation of [35S]GTP-γ-S binding. nih.govarctomsci.comnih.gov This indicates that this compound interferes with the coupling and activation of G proteins by the A3 receptor. Studies using membranes from HEK-293 cells expressing human A3 receptors have demonstrated that in the presence of a constant high concentration of an agonist like NECA, this compound causes a concentration-dependent loss of [35S]GTP-γ-S binding. nih.gov

Cellular Growth and Proliferation Regulation

The A3 adenosine receptor has been implicated in the modulation of cell growth and proliferation in various cell types, including tumor cells. nih.govnih.govresearchgate.net

Antagonism of A3 Receptor Agonist Effects on Cell Cycle Progression

Activation of the A3 adenosine receptor can significantly impact cell cycle progression. In some cell lines, particularly those overexpressing the human A3 receptor, activation by selective agonists has been shown to impede cell cycle progression and reduce cell number. nih.govnih.govresearchgate.net For instance, in Chinese hamster ovary (CHO) cells transfected with the human A3 receptor (A3R-CHO), A3 agonists like IB-MECA and Cl-IB-MECA reduced cell number and markedly reduced bromodeoxyuridine incorporation into nuclei, indicating impaired DNA synthesis and cell cycle progression. nih.govnih.govresearchgate.net this compound has been demonstrated to completely antagonize these effects of A3 receptor agonists on cell cycle progression. nih.govnih.govresearchgate.net This suggests that the effects of the agonists are specifically mediated through the A3 receptor and can be blocked by this compound.

Influence on Tumor Cell Growth and Viability

| Cell Line | Agonist | Agonist Effect on Growth | This compound Effect on Agonist Action |

|---|---|---|---|

| B16-BL6 (mouse melanoma) | Cordycepin (B1669437) | Inhibitory | Antagonized |

| LLC (mouse lung carcinoma) | Cordycepin | Inhibitory | Antagonized |

This table summarizes the antagonistic effect of this compound on the growth inhibitory effects of the A3 agonist cordycepin in mouse tumor cell lines. nih.govcapes.gov.briiarjournals.org

Ion Channel Modulation

While the primary mechanism of action of this compound is through its antagonism of the A3 adenosine receptor, some studies have explored potential interactions with ion channels. Dihydropyridine (B1217469) derivatives, the structural class to which this compound belongs, are known to include L-type calcium channel blockers. However, modifications to the dihydropyridine structure in compounds like this compound were specifically designed to eliminate affinity for L-type calcium channels while enhancing selectivity for the A3 receptor. nih.govnih.gov Although some studies mention the potential for high doses to interact with off-target ion channels or desensitization mechanisms, the A3 receptor selectivity of this compound over other receptors and ion channels has been reported. nih.govnih.gov Research has also investigated the modulation of ion channels, such as chloride channels, by A3 adenosine receptors, and this compound has been used as a tool to study these effects, implying an indirect influence through A3AR blockade rather than direct ion channel modulation. oup.comphysiology.org

Impact on Sarcoplasmic Reticulum Ca2+ Release Channels in Cardiac Myocytes

Research in isolated rat hearts has investigated the effects of adenosine agonists and antagonists, including this compound, on sarcoplasmic reticulum (SR) Ca2+ release channels, also known as ryanodine (B192298) receptors researchgate.netresearchgate.netoup.comnih.gov. Stimulation of A3 adenosine receptors with agonists like R-PIA or IB-MECA has been shown to modulate SR Ca2+ channels researchgate.netresearchgate.netoup.comnih.gov. This modulation is associated with reduced [3H]ryanodine binding, specifically a decrease in the maximum number of binding sites (Bmax) by approximately 20%, without affecting the dissociation constant (Kd) or the Ca2+-dependence of the binding reaction researchgate.netoup.comnih.gov.

The rate constant of SR Ca2+ release was observed to decrease by 25-30% in hearts perfused with R-PIA or IB-MECA researchgate.netoup.comnih.gov. These effects induced by A3 agonists were abolished by the presence of the A3 antagonist this compound at a concentration of 1 µmol/l researchgate.netoup.comnih.gov. This suggests that the modulation of SR Ca2+ release channels by adenosine agonists is mediated through the activation of A3 receptors researchgate.netoup.comnih.gov. Furthermore, the cardioprotective effect observed with R-PIA or IB-MECA in reducing tissue necrosis after ischemia-reperfusion was also removed by this compound, indicating a link between A3 receptor-mediated SR Ca2+ modulation and cardioprotection researchgate.netoup.comnih.gov.

Data summarizing the effects of adenosine agonists and antagonists on [3H]ryanodine binding are presented below:

| Treatment (1 µM) | [3H]Ryanodine Binding (Bmax, % of Control) | Kd (nM) |

| Control | 100 | Unaffected |

| R-PIA or IB-MECA | ~80 | Unaffected |

| R-PIA or IB-MECA + this compound | ~100 | Unaffected |

Data derived from search results researchgate.netoup.comnih.gov.

Regulation of Chloride Channels in Ciliary Epithelial Cells

Information regarding the direct regulation of chloride channels in ciliary epithelial cells specifically by this compound was not explicitly found in the provided search results. The search results focused on the role of this compound as an A3 adenosine receptor antagonist and its implications in other cellular contexts, such as cardiac myocytes and signaling pathways.

Signal Transduction Cascades

This compound, as an A3AR antagonist, influences various signal transduction cascades that are typically modulated by A3AR activation.

Effects on MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is involved in various cellular processes, including inflammation and pain ekja.orgmedchemexpress.com. Studies investigating the effects of amitriptyline (B1667244) in neuropathic pain models have explored the role of A3AR and its interaction with the MAPK/ERK pathway ekja.org. Amitriptyline has been shown to suppress ERK1/2 signaling proteins ekja.org. The use of this compound before amitriptyline administration was found to increase signaling protein levels, including ERK1/2, which were otherwise reduced by amitriptyline ekja.org. This suggests that A3AR activation, potentially influenced by amitriptyline, can affect the regulation of the ERK1/2 pathway, and this compound, by blocking A3AR, counteracts this effect ekja.org.

Modulation of CREB Pathway Activation

The CREB pathway is another signaling cascade implicated in processes like neuropathic pain and cardioprotection ekja.orgphysiology.orgnih.gov. In the context of resveratrol's cardioprotective effects, this compound has been used to investigate the involvement of A3 adenosine receptors and the CREB pathway physiology.orgnih.gov. Resveratrol was shown to induce phosphorylation of CREB physiology.orgnih.gov. This compound was found to block the phosphorylation of CREB, along with Akt and Bad, in these experiments physiology.orgnih.gov. This indicates that A3 receptor activation is involved in the resveratrol-induced phosphorylation of CREB, and this compound antagonizes this effect physiology.orgnih.gov.

In a study on neuropathic pain, amitriptyline was found to suppress CREB signaling proteins ekja.org. Similar to its effect on ERK1/2, administration of this compound before amitriptyline increased the levels of CREB signaling proteins, suggesting that A3AR activation influences the CREB pathway in this context, and this compound inhibits this influence ekja.org.

PI3-kinase-Akt-Bcl-2 Signaling Pathway Interactions

The PI3-kinase-Akt-Bcl-2 signaling pathway is known to play a role in cell survival and apoptosis physiology.orgnih.gov. In studies on resveratrol's cardioprotective effects, the involvement of the PI3-kinase-Akt-Bcl-2 pathway mediated by adenosine receptors has been investigated using this compound physiology.orgnih.gov. Resveratrol was shown to induce the expression and phosphorylation of Bcl-2, as well as the phosphorylation of Akt physiology.orgnih.gov. While an adenosine A1 receptor blocker (CPT) blocked the phosphorylation of Akt and Bad without affecting CREB, this compound blocked the phosphorylation of all compounds examined, including CREB, Akt, and Bad physiology.orgnih.gov. This suggests that A3 receptor activation contributes to the activation of the Akt-Bcl-2 pathway, and this compound inhibits this activation physiology.orgnih.gov. An inhibitor of PI3-kinase (LY-294002) also partially blocked the cardioprotective effects, further supporting the involvement of the PI3-kinase-Akt-Bcl-2 pathway physiology.orgnih.gov.

Interaction with Cellular Processes Beyond Direct Receptor Antagonism

Beyond its direct antagonism of the A3 adenosine receptor, this compound has been observed to interact with cellular processes that may not be solely explained by direct receptor blockade. For instance, studies on human astrocytoma cells have shown that A3 adenosine receptor agonists induce the formation of actin stress fibers, a process related to cytoskeletal rearrangement nih.gov. This effect was associated with a reduction in Rho-GDI, a protein that inhibits Rho proteins involved in cytoskeletal dynamics nih.gov. This compound was able to fully counteract the agonist-induced reduction of Rho-GDI, suggesting that A3AR activation influences Rho protein-mediated cytoskeletal changes, and this compound antagonizes this effect nih.gov. This interaction with Rho protein regulation represents a cellular process influenced by this compound antagonism that extends to the modulation of cytoskeletal dynamics nih.gov.

In human HepG2 cells, adenosine has been shown to induce apoptosis amegroups.cncapes.gov.br. However, this compound, along with antagonists for other adenosine receptor subtypes, did not affect adenosine-induced apoptosis in these cells amegroups.cncapes.gov.br. This suggests that in this specific cellular context, adenosine-induced apoptosis is related to intracellular events rather than being mediated through cell surface adenosine receptors, including A3AR amegroups.cncapes.gov.br. This finding highlights that the effects of this compound are specific to A3AR-mediated processes and may not influence cellular events driven by alternative mechanisms amegroups.cncapes.gov.br.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 393594 nih.govinvivochem.cnnih.gov |

| Ryanodine Receptor | - |

| Ryanodine | 5114 wikipedia.orgnih.gov, 11317883 flybase.org, 441753 nih.gov |

| R-PIA | - |

| IB-MECA | - |

| ERK1/2 | - |

| CREB | - |

| Akt | - |

| Bad | - |

| PI3-kinase | - |

| Bcl-2 | - |

| Amitriptyline | 2102 |

| Rho-GDI | - |

| Rho proteins | - |

| Adenosine | 6097 |

| CPT (8-cyclopentyl-1,3-dimethylxanthine) | 2790 |

| LY-294002 | 3976 |

| DMPX | 3104 |

| Theophylline | 2153 |

| Dipyridamole | 3101 |

| Dantrolene | 2952 |

| MRS 1220 | 183721-15-5 (CAS, CID not found in search results) sigmaaldrich.com |

| Cl-IB-MECA | - |

Molecular and Cellular Mechanisms Mediated by Mrs 1191 Antagonism

Impact on Specific Ion Channels

Impact on Sarcoplasmic Reticulum Ca2+ Release Channels in Cardiac Myocytes

Research in isolated rat hearts has investigated the effects of adenosine agonists and antagonists, including this compound, on sarcoplasmic reticulum (SR) Ca2+ release channels, also known as ryanodine (B192298) receptors. researchgate.netresearchgate.netoup.comnih.gov Stimulation of A3 adenosine receptors with agonists like R-PIA or IB-MECA has been shown to modulate SR Ca2+ channels. researchgate.netresearchgate.netoup.comnih.gov This modulation is associated with reduced [3H]ryanodine binding, specifically a decrease in the maximum number of binding sites (Bmax) by approximately 20%, without affecting the dissociation constant (Kd) or the Ca2+-dependence of the binding reaction. researchgate.netoup.comnih.gov

The rate constant of SR Ca2+ release was observed to decrease by 25-30% in hearts perfused with R-PIA or IB-MECA. researchgate.netoup.comnih.gov These effects induced by A3 agonists were abolished by the presence of the A3 antagonist this compound at a concentration of 1 µmol/l. researchgate.netoup.comnih.gov This suggests that the modulation of SR Ca2+ release channels by adenosine agonists is mediated through the activation of A3 receptors. researchgate.netoup.comnih.gov Furthermore, the cardioprotective effect observed with R-PIA or IB-MECA in reducing tissue necrosis after ischemia-reperfusion was also removed by this compound, indicating a link between A3 receptor-mediated SR Ca2+ modulation and cardioprotection. researchgate.netoup.comnih.gov

Data summarizing the effects of adenosine agonists and antagonists on [3H]ryanodine binding are presented below:

| Treatment (1 µM) | [3H]Ryanodine Binding (Bmax, % of Control) | Kd (nM) |

| Control | 100 | Unaffected |

| R-PIA or IB-MECA | ~80 | Unaffected |

| R-PIA or IB-MECA + this compound | ~100 | Unaffected |

Data derived from search results. researchgate.netoup.comnih.gov

Regulation of Chloride Channels in Ciliary Epithelial Cells

Information regarding the direct regulation of chloride channels in ciliary epithelial cells specifically by this compound was not explicitly found in the provided search results.

Signal Transduction Cascades

This compound, as an A3AR antagonist, influences various signal transduction cascades that are typically modulated by A3AR activation.

Effects on MAPK/ERK Signaling Pathway

The MAPK/ERK signaling pathway is involved in various cellular processes, including inflammation and pain. ekja.orgmedchemexpress.com Studies investigating the effects of amitriptyline (B1667244) in neuropathic pain models have explored the role of A3AR and its interaction with the MAPK/ERK pathway. ekja.org Amitriptyline has been shown to suppress ERK1/2 signaling proteins. ekja.org The use of this compound before amitriptyline administration was found to increase signaling protein levels, including ERK1/2, which were otherwise reduced by amitriptyline. ekja.org This suggests that A3AR activation, potentially influenced by amitriptyline, can affect the regulation of the ERK1/2 pathway, and this compound, by blocking A3AR, counteracts this effect. ekja.org

Modulation of CREB Pathway Activation

The CREB pathway is another signaling cascade implicated in processes like neuropathic pain and cardioprotection. ekja.orgphysiology.orgnih.gov In the context of resveratrol's cardioprotective effects, this compound has been used to investigate the involvement of A3 adenosine receptors and the CREB pathway. physiology.orgnih.gov Resveratrol was shown to induce phosphorylation of CREB. physiology.orgnih.gov this compound was found to block the phosphorylation of CREB, along with Akt and Bad, in these experiments. physiology.orgnih.gov This indicates that A3 receptor activation is involved in the resveratrol-induced phosphorylation of CREB, and this compound antagonizes this effect. physiology.orgnih.gov

In a study on neuropathic pain, amitriptyline was found to suppress CREB signaling proteins. ekja.org Similar to its effect on ERK1/2, administration of this compound before amitriptyline increased the levels of CREB signaling proteins, suggesting that A3AR activation influences the CREB pathway in this context, and this compound inhibits this influence. ekja.org

PI3-kinase-Akt-Bcl-2 Signaling Pathway Interactions

The PI3-kinase-Akt-Bcl-2 signaling pathway is known to play a role in cell survival and apoptosis. physiology.orgnih.gov In studies on resveratrol's cardioprotective effects, the involvement of the PI3-kinase-Akt-Bcl-2 pathway mediated by adenosine receptors has been investigated using this compound. physiology.orgnih.gov Resveratrol was shown to induce the expression and phosphorylation of Bcl-2, as well as the phosphorylation of Akt. physiology.orgnih.gov While an adenosine A1 receptor blocker (CPT) blocked the phosphorylation of Akt and Bad without affecting CREB, this compound blocked the phosphorylation of all compounds examined, including CREB, Akt, and Bad. physiology.orgnih.gov This suggests that A3 receptor activation contributes to the activation of the Akt-Bcl-2 pathway, and this compound inhibits this activation. physiology.orgnih.gov An inhibitor of PI3-kinase (LY-294002) also partially blocked the cardioprotective effects, further supporting the involvement of the PI3-kinase-Akt-Bcl-2 pathway. physiology.orgnih.gov

Interaction with Cellular Processes Beyond Direct Receptor Antagonism

Beyond its direct antagonism of the A3 adenosine receptor, this compound has been observed to interact with cellular processes that may not be solely explained by direct receptor blockade. For instance, studies on human astrocytoma cells have shown that A3 adenosine receptor agonists induce the formation of actin stress fibers, a process related to cytoskeletal rearrangement. nih.gov This effect was associated with a reduction in Rho-GDI, a protein that inhibits Rho proteins involved in cytoskeletal dynamics. nih.gov this compound was able to fully counteract the agonist-induced reduction of Rho-GDI, suggesting that A3AR activation influences Rho protein-mediated cytoskeletal changes, and this compound antagonizes this effect. nih.gov This interaction with Rho protein regulation represents a cellular process influenced by this compound antagonism that extends to the modulation of cytoskeletal dynamics. nih.gov

In human HepG2 cells, adenosine has been shown to induce apoptosis. amegroups.cncapes.gov.br However, this compound, along with antagonists for other adenosine receptor subtypes, did not affect adenosine-induced apoptosis in these cells. amegroups.cncapes.gov.br This suggests that in this specific cellular context, adenosine-induced apoptosis is related to intracellular events rather than being mediated through cell surface adenosine receptors, including A3AR. amegroups.cncapes.gov.br This finding highlights that the effects of this compound are specific to A3AR-mediated processes and may not influence cellular events driven by alternative mechanisms. amegroups.cncapes.gov.br

Engagement in Click Chemistry Reactions as a Research Tool

This compound's molecular structure, specifically the presence of a terminal alkyne, allows it to engage in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions medchemexpress.com. This reaction is a prominent example of click chemistry, characterized by its high efficiency, specificity, and the formation of a stable triazole linkage between an azide (B81097) and an alkyne under mild conditions nih.govresearchgate.netidtdna.comacs.org.

As a research tool, the alkyne handle on this compound enables its covalent conjugation to molecules containing an azide group medchemexpress.com. This capability is highly valuable in various research applications, particularly in chemical biology and proteomics, for visualizing, isolating, or tracking A3ARs or related cellular components.

The CuAAC reaction involving this compound typically utilizes a copper(I) catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, along with a stabilizing ligand such as TBTA or THPTA broadpharm.com. This process results in the formation of a stable 1,2,3-triazole product nih.govidtdna.com.

While specific detailed research findings solely focused on the engagement of this compound in click chemistry reactions as the primary subject are not extensively detailed in the provided search results beyond its general capability, the principle of using alkyne-modified molecules like this compound in CuAAC is a well-established technique in chemical biology for creating covalent linkages for various downstream analyses nih.govresearchgate.netfrontiersin.orgsonics.com. For instance, clickable molecules have been used to label and track biomolecules, including proteins and DNA, and to identify protein interactions frontiersin.orgsonics.comnih.gov. The alkyne handle serves as an "analytical handle" for subsequent conjugation with azide-tagged probes, such as fluorescent dyes or biotin, allowing for detection or affinity purification frontiersin.orgsonics.com.

Based on the general application of alkyne-modified compounds in click chemistry, the engagement of this compound in such reactions would facilitate studies aiming to:

Visualize A3ARs: By conjugating this compound to a fluorescent azide probe, researchers could potentially visualize the distribution and localization of A3ARs in cells or tissues.

Isolate A3ARs and interacting partners: Coupling this compound to a biotinylated azide probe would allow for the affinity purification of this compound-bound A3ARs and potentially associated proteins using streptavidin-coated beads.

Study receptor internalization and trafficking: Tracking the movement of fluorescently labeled this compound could provide insights into the cellular dynamics of A3ARs.

While specific quantitative data tables detailing the efficiency or kinetics of this compound's click reactions from the search results are not available, the general principles of CuAAC suggest high yields and specificity when performed under appropriate conditions nih.govidtdna.com.

Physiological and Pathophysiological Relevance of Mrs 1191 in Preclinical Models

Cardiovascular System Implications

The adenosine (B11128) A3 receptor plays a significant role in various physiological and pathological processes, including cardiac protection. Activation of the A3 receptor has been shown to confer cardioprotection during ischemic events. nih.gov

Myocardial Ischemia and Reperfusion Injury Modulation

Studies using isolated rat hearts and cardiomyocytes have investigated the role of A3AR activation in ameliorating reperfusion injury (RI) following ischemia. nih.gov The A3AR agonist 2-Cl-IB-MECA significantly limited infarct size in isolated hearts and reduced apoptosis and necrosis in isolated myocytes. nih.gov These beneficial effects were abrogated by the A3AR antagonist MRS-1191, indicating a role for A3AR activation in protecting the myocardium from reperfusion/reoxygenation injury. nih.gov

In a model of adenosine-enhanced ischemic preconditioning (APC) in rabbit hearts, the administration of this compound significantly increased infarct size when given before ischemia, suggesting that A3 receptor modulation primarily during ischemia is involved in infarct size reduction. physiology.orgnih.gov Furthermore, this compound decreased functional recovery when administered during both ischemia and reperfusion. physiology.orgnih.gov

Cardioprotective Mechanisms Involving A1 and A3 Receptor Interaction

Research in cultured chicken ventricular myocytes has indicated that activation of both A1 and A3 receptors is required to mediate the cardioprotective effect of brief ischemia. nih.govpnas.orgpnas.org this compound, an A3 receptor-selective antagonist, blocked the cardioprotective effects induced by the A3 receptor agonist Cl-IB-MECA. nih.govpnas.orgpnas.org While this compound alone caused a biphasic inhibition of the protective effect of brief ischemia, the combined presence of the A1 receptor antagonist DPCPX and this compound resulted in a complete abolition of the protective effect induced by brief ischemia. nih.govpnas.orgpnas.org This suggests a complex interaction between A1 and A3 receptors in mediating cardioprotection.

Another study using isolated rat hearts found that the protective effect of the A1

Effects on Cardiac Contractility and Hemodynamics

While the primary focus of studies involving this compound in the cardiovascular system has been on cardioprotection during ischemic events, some research provides insights into its potential influence on cardiac function. In isolated rat hearts, perfusion with the A1

Data from one source also illustrates how this compound influences cardiac parameters when combined with specific agonists, providing insights into its pharmacological profile.

Data Table: Effects on Cardiac Parameters (Illustrative based on available data)

| Treatment | Heart Rate (%) | Coronary Flow (%) | Cardiac Output (%) |

| Control | 100±2 | 100±2 | 100±2 |

| R-PIA (15 nM) | 78±7* | - | - |

| IB-MECA + this compound (1 μM) | 105±5 | 142±4† | 96±5 |

* indicates significant difference from control. † indicates significant difference. (Based on data presented in Search Result )

Central Nervous System Function and Neurological Disorders

This compound has also been utilized to investigate the role of A3 receptors in the central nervous system and their implications in neurological disorders, particularly cerebral ischemia and synaptic plasticity. sigmaaldrich.comahajournals.orgnih.govnih.govekja.orgphysiology.org

Cerebral Ischemia and Neuroprotection Studies

Studies in rats have examined the neuroprotective effects of inosine (B1671953) against ischemic brain injury. ahajournals.orgnih.govahajournals.org Intracerebroventricular administration of inosine before middle cerebral artery occlusion resulted in less cerebral infarction and a higher level of locomotor activity. ahajournals.orgnih.govahajournals.org Coadministration of the selective A3 receptor antagonist this compound significantly attenuated this inosine-mediated protection. ahajournals.orgnih.govahajournals.org This suggests that the protective effect of inosine against ischemia/reperfusion-related insults in the brain may involve the activation of adenosine A3 receptors. nih.govahajournals.org Inosine was also shown to antagonize glutamate-induced electrophysiological excitation in cerebral cortical neurons. ahajournals.orgnih.govahajournals.org

While inosine's protective effects appear to involve A3 receptors, this compound alone did not alter the volume of infarction in stroke rats in one study. ahajournals.org This highlights the role of this compound as an antagonist, primarily revealing the involvement of A3 receptors in the protective actions of endogenous or exogenously administered agonists like inosine.

Modulation of Synaptic Plasticity, Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

Adenosine is known to modulate hippocampal synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), primarily through A1 and A2A receptors. nih.gov However, studies have revealed a role for the A3 receptor in regulating synaptic plasticity in the CA1 area of hippocampal slices. nih.govscientificlabs.co.uk

Activation of adenosine A3 receptors by the agonist Cl-IBMECA increased the magnitude of theta-burst induced LTP and attenuated LTD. nih.govscientificlabs.co.uk The selective adenosine A3 receptor antagonist this compound (at concentrations of 5-10 μM) prevented these effects of Cl-IBMECA, indicating a functional role for adenosine A3 receptors in modulating synaptic plasticity. nih.govscientificlabs.co.uk

In the context of the mouse neuromuscular junction, this compound (5 μM) did not significantly alter end-plate potential (EPP) amplitudes during continuous or intermittent stimulation, unlike the A1R agonist CCPA which induced an inhibitory effect. conicet.gov.ar However, similar behavior regarding amplitude parameters across bursts during intermittent stimulation was observed with this compound and inosine. conicet.gov.ar

Another study investigating synaptic plasticity at the mossy fiber-CA3 synapse in freely behaving rats used this compound to explore the involvement of adenosine receptors other than A1. oup.com Application of 10 μM this compound significantly decreased test pulse-evoked responses compared to controls, but no effect on LTD was observed. oup.com

These findings collectively suggest that A3 receptors, and their antagonism by this compound, play a modulatory role in synaptic plasticity in specific brain regions, interacting with the mechanisms underlying LTP and LTD.

Influence on Neurotransmitter Release, including Acetylcholine (B1216132) at Neuromuscular Junctions

Research indicates that this compound can influence neurotransmitter release, specifically acetylcholine (ACh), at the neuromuscular junction. Studies in mouse models have shown that the compound affects miniature endplate potential (MEPP) frequency, a measure of spontaneous acetylcholine release. Low concentrations (1–10 μM) of this compound have been observed to increase MEPP frequency, while higher concentrations (>30 μM) reduce it. This suggests a biphasic modulation of acetylcholine release. The increase at lower concentrations is thought to be due to the blockade of presynaptic A3 receptors, which typically inhibit acetylcholine release. The reduction at higher concentrations might involve interactions with off-target ion channels or desensitization mechanisms.

Furthermore, studies exploring the effect of endogenous purines on acetylcholine release at the mouse neuromuscular junction have utilized this compound as a tool to investigate the role of A3 adenosine receptors. Endogenous adenosine, a metabolite of ATP which is co-released with acetylcholine, can modulate neurotransmitter release by activating presynaptic adenosine receptors, including A3 receptors. conicet.gov.arnih.gov At higher potassium concentrations (15 mM), which induce asynchronous ACh release, this compound (5 μM) increased MEPP frequency, suggesting that endogenous nucleosides modulate neurotransmitter secretion by activating A3 receptors under these conditions. nih.gov this compound has also been shown to prevent the inosine-mediated presynaptic inhibition of MEPP frequency and endplate potential (EPP) amplitude, further indicating that the modulatory action of inosine on acetylcholine release at the neuromuscular junction involves the activation of presynaptic A3 receptors. nih.gov

Role in Neuropathic Pain Attenuation and Inflammatory Response

This compound has been investigated for its role in neuropathic pain attenuation and inflammatory response, primarily in the context of its interaction with A3 adenosine receptors. Neuropathic pain is a complex condition often associated with inflammation and the activation of glial cells in the nervous system. jneurology.com Pro-inflammatory cytokines, such as TNF-α and IL-6, are known to play a role in the development and maintenance of chronic pain. nih.govmdpi.com

Studies using rat models of neuropathic pain have explored the effect of amitriptyline (B1667244), an antidepressant with pain relief properties, and the involvement of A3 adenosine receptors. researchgate.net Amitriptyline was shown to increase the mechanical withdrawal threshold in neuropathic rats and reduce levels of phosphorylated ERK 1/2 and CREB proteins, as well as pro-inflammatory cytokines produced by spinal nerve ligation. researchgate.net However, pretreatment with this compound, an A3AR antagonist, before amitriptyline administration not only reduced the threshold of mechanical allodynia but also increased the levels of signaling proteins and pro-inflammatory cytokines that were decreased by amitriptyline. researchgate.net These findings suggest that the anti-nociceptive effect of amitriptyline in this model may involve the activation of A3AR, and this compound, by blocking these receptors, counteracts this effect and exacerbates inflammatory markers. researchgate.net

Activation of A3 receptors with agonists has been documented to decrease the release of pro-inflammatory mediators induced by toll-like receptor 4 (TLR4), such as TNF and macrophage inflammatory protein-1α, and increase the production of the anti-inflammatory cytokine IL-10. nih.gov While this compound is an antagonist, its ability to reverse the effects of A3 receptor activation highlights the potential role of this receptor subtype in modulating inflammatory responses relevant to neuropathic pain.

Interaction with Endogenous Nucleosides like Inosine in Neuroprotection

This compound has been instrumental in understanding the interaction between A3 adenosine receptors and endogenous nucleosides like inosine in the context of neuroprotection, particularly against ischemic brain injury. Inosine is a purine (B94841) nucleoside that has demonstrated protective and regenerative effects in various injury models. nih.govwikipedia.orgahajournals.org

Studies investigating the neuroprotective effects of inosine against cerebral ischemia in rats have shown that inosine pretreatment can reduce cerebral infarction and improve locomotor activity. nih.govahajournals.orgahajournals.org Coadministration of this compound, a selective A3 receptor antagonist, significantly reduced the neuroprotective effects mediated by inosine. nih.govahajournals.orgahajournals.org This suggests that the protective effects of inosine against ischemia/reperfusion-related insults may involve the activation of adenosine A3 receptors. nih.govahajournals.org

Although inosine did not alter basal glutamate (B1630785) release or reduce ischemia-evoked glutamate overflow, it was found to antagonize glutamate-induced electrophysiological excitation in cerebral cortical neurons. nih.govahajournals.org The observation that this compound attenuated inosine-mediated protection supports the hypothesis that inosine's neuroprotective mechanism, at least in part, involves the activation of A3 receptors. nih.govahajournals.org

Renal Physiology and Injury

This compound has been investigated for its effects on renal physiology, particularly in the context of injury models such as ischemia-reperfusion induced renal failure and myoglobinuric injury.

Attenuation of Ischemia-Reperfusion Induced Renal Failure

Studies have explored the role of A3 adenosine receptors in renal ischemia-reperfusion (I/R) injury, and this compound has been used to probe the effects of A3 receptor blockade. Renal I/R injury is a significant cause of acute kidney injury. oup.com

In rat models, pretreatment with the highly selective A3 adenosine receptor agonist IB-MECA worsened renal I/R injury, while pretreatment with the highly selective A3 adenosine antagonist this compound protected renal function. physiology.orgphysiology.org Specifically, rats that received this compound before renal ischemia demonstrated significant renal protection, as evidenced by improved blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Cr) levels. physiology.org this compound also potentiated the renal-protective effects of systemic adenosine. physiology.org

Studies in mice lacking A3 adenosine receptors (A3KO mice) have further supported the role of A3 receptors in modulating renal function after injury. physiology.org A3KO mice were protected against both ischemic and myoglobinuric forms of renal injury. physiology.org Consistent with the rat studies, C57 control mice pretreated with this compound before I/R injury showed improved renal function and morphology compared to injury alone. physiology.org

The following table summarizes some findings regarding the effect of this compound on renal function markers in ischemia-reperfusion models:

| Model (Species) | Treatment (Pre-ischemia) | BUN (mg/dl) | Creatinine (mg/dl) | Notes | Source |

| I/R (Rat) | Vehicle | High | High | Severe injury | physiology.org |

| I/R (Rat) | This compound (1 mg/kg ip) | 28 ± 3 | 1.0 ± 0.1 | Significant protection | physiology.org |

| I/R (Mouse, C57) | I/R alone | - | 3.4 ± 0.2 | Severe injury | physiology.org |

| I/R (Mouse, C57) | This compound (1 mg/kg ip) | - | 1.8 ± 0.2 | Improved function | physiology.org |

Modulation of Myoglobinuric Injury

Myoglobinuric injury is a form of acute kidney injury that can result from conditions like rhabdomyolysis, where muscle breakdown leads to the release of myoglobin (B1173299) into the bloodstream, causing tubular damage and obstruction. dergipark.org.trpracticalneurology.comjvsmedicscorner.com

Similar to its effects on ischemia-reperfusion injury, this compound has shown protective effects in models of myoglobinuric renal injury. Studies in mice have demonstrated that pretreatment with this compound improved renal function after glycerol-induced myoglobinuric injury. physiology.org C57 mice pretreated with this compound before glycerol (B35011) injury exhibited improved renal function (Cr = 3.1 ± 0.2 mg/dl) compared to glycerol injury alone. physiology.org Furthermore, histological examination showed improved renal morphology in mice pretreated with this compound before glycerol injury, with lower Jablonski scale histology grading scores for acute tubular necrosis. physiology.org

These findings suggest that blockade of A3 adenosine receptors by this compound can attenuate renal damage in myoglobinuric injury models, highlighting a potential therapeutic avenue.

Ocular System and Intraocular Pressure Regulation

This compound has been investigated for its effects on the ocular system, particularly its influence on intraocular pressure (IOP), a key factor in conditions like glaucoma. nih.gov

Studies in mice have shown that this compound, as a selective A3 adenosine receptor antagonist, can lower intraocular pressure. nih.govarvojournals.orgnih.gov Topical application of this compound (25 μM) was found to lower baseline IOP significantly. nih.gov The half-maximal inhibitory concentration (ID50) for this compound in lowering IOP in mice was calculated to be 16 ± 4 μM. nih.gov

The effect of this compound on IOP appears to be mediated through its antagonism of A3 adenosine receptors. Studies in A3 receptor knockout mice (A3AR-/-) showed that this compound had no significant effect on IOP in these mice, whereas it reduced IOP in wild-type control mice. arvojournals.org This indicates that the IOP-lowering effect of this compound is dependent on the presence of functional A3 adenosine receptors. arvojournals.org

Furthermore, this compound has been shown to attenuate the increase in IOP induced by adenosine or selective A3 receptor agonists like IB-MECA. nih.govarvojournals.org In the presence of this compound, the IOP elevation triggered by adenosine was substantially reduced. nih.gov This provides further evidence that this compound exerts its ocular effects by blocking A3 adenosine receptors. nih.gov

The ability of this compound to lower IOP suggests that A3 adenosine receptors play a role in regulating intraocular pressure and that A3 receptor antagonists like this compound could be potential therapeutic agents for conditions characterized by elevated IOP. arvojournals.orggoogle.com

Immunological and Inflammatory Responses

The adenosine A3 receptor is involved in modulating immune and inflammatory responses. Studies using this compound have helped to elucidate the effects mediated through A3R signaling in the context of inflammation, including the regulation of neutrophil behavior and the production of proinflammatory cytokines.

Regulation of Polymorphonuclear Neutrophil (PMN) Accumulation and Function

Polymorphonuclear neutrophils (PMNs) are key players in the acute inflammatory response, characterized by their rapid recruitment to sites of injury or infection. Research indicates that activation of the A3 adenosine receptor can influence PMN behavior. Studies have shown that this compound, as an A3R antagonist, can impact PMN accumulation. For instance, in models of acute lung injury, this compound has been reported to reduce PMN accumulation in lung tissue researchgate.net. Furthermore, in a model of lung ischemia-reperfusion injury, activation of A3 receptors was associated with decreased neutrophil infiltration, an effect that was blocked by the administration of this compound core.ac.uk. This suggests that endogenous adenosine signaling through the A3 receptor may play a role in limiting neutrophil recruitment in certain inflammatory conditions, and this compound counteracts this effect.

Effects on Proinflammatory Cytokine Production

Proinflammatory cytokines are critical mediators of the inflammatory cascade. The A3 adenosine receptor has been implicated in regulating the production of these cytokines. Studies utilizing this compound have demonstrated its ability to influence cytokine levels by blocking A3R-mediated effects. For example, in human macrophage U-937 cells, an A3 selective agonist was shown to inhibit the formation of tumor necrosis factor-alpha (TNF-α). This compound was found to reverse this inhibitory effect, indicating that A3R antagonism by this compound leads to increased TNF-α production in this context nih.gov. Similarly, in a model of lung ischemia-reperfusion injury, A3 receptor activation decreased the production of TNF-α, and this reduction was blocked by this compound core.ac.uk. Additionally, in activated macrophages, adenosine's suppressive effect on STAT1 phosphorylation (specifically at Ser727) and the expression of STAT1-dependent genes like IRF1 and iNOS was reversed by this compound, suggesting that A3 receptor signaling contributes to the suppression of inflammatory mediators regulated by the STAT1 pathway nih.gov.

Data regarding the effect of this compound on TNF-α production in a lung ischemia-reperfusion model is summarized below:

| Treatment Group | TNF-α Production (Relative to Control) | Citation |

| Vehicle | High | core.ac.uk |

| A3 Agonist (IB-MECA) | Significantly Lower | core.ac.uk |

| A3 Agonist (IB-MECA) + this compound | Blocked Decrease (Higher TNF-α) | core.ac.uk |

Skeletal Muscle Ischemia and Reperfusion Injury

Skeletal muscle ischemia and reperfusion (I/R) injury is a significant clinical problem involving complex pathophysiological processes. Preclinical studies have investigated the role of adenosine receptors, including the A3 receptor, in this type of injury using selective pharmacological agents like this compound. Research in a mouse hindlimb ischemia-reperfusion model demonstrated that activation of the adenosine A3 receptor with a selective agonist (Cl-IBMECA) reduced skeletal muscle injury, as evidenced by decreased Evans blue dye staining and lower serum creatine (B1669601) kinase levels physiology.orgnih.govnih.gov. Crucially, this protective effect mediated by the A3 receptor agonist was selectively blocked by the administration of this compound physiology.orgnih.govnih.gov. Neither this compound nor an A1 receptor antagonist (DPCPX) alone had a significant effect on the extent of ischemia-reperfusion-induced skeletal muscle injury in this model physiology.orgnih.gov. These findings indicate that while blocking the A3 receptor with this compound alone may not induce injury, it effectively counteracts the protective effects afforded by A3 receptor activation in the context of skeletal muscle I/R injury.

The impact of this compound on A3 agonist-mediated protection in skeletal muscle I/R injury is illustrated by the following data:

| Treatment Group | Evans Blue Dye Staining (% positive area) | Serum Creatine Kinase (U/l) | Citation |

| Vehicle | 28 ± 6% | 12,600 ± 3,300 | nih.govnih.gov |

| A3 Agonist (Cl-IBMECA) | 5.4 ± 2.6% | 1,840 ± 910 | nih.govnih.gov |

| A3 Agonist + this compound | 21.5 ± 3.5% | Not explicitly stated in snippet, but effect was blocked | physiology.orgnih.gov |

| This compound alone | 23 ± 4.4% | Not explicitly stated in snippet | physiology.orgnih.gov |

Methodological Approaches in Mrs 1191 Research

In Vitro Pharmacological Assays

In vitro studies have been fundamental in characterizing the interaction of MRS-1191 with its biological target, the A3 adenosine (B11128) receptor (A3AR). These assays, conducted in controlled laboratory settings, have provided precise data on the compound's binding affinity, functional activity, and effects on cellular processes.

Receptor Binding Assays (Saturation and Displacement Studies)

Receptor binding assays are crucial for determining the affinity and selectivity of a compound for its target receptor. In the case of this compound, these studies have been instrumental in establishing it as a potent and selective antagonist for the human A3 adenosine receptor.

Saturation binding studies, often employing a radiolabeled agonist like [¹²⁵I]AB-MECA, have been used to characterize the binding of this compound to cloned human brain A3 receptors expressed in cell lines such as HEK-293. These experiments have demonstrated that this compound acts as a competitive antagonist. This is evidenced by the observation that increasing concentrations of this compound lead to a progressive decrease in the apparent affinity (Kd) of the radiolabeled agonist without a significant change in the maximum number of binding sites (Bmax).

Displacement studies have further refined our understanding of this compound's binding properties. These assays measure the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand from the receptor. Through such studies, the inhibition constant (Ki) of this compound for the human A3 receptor has been determined to be approximately 31.4 nM to 32 nM. The selectivity of this compound is highlighted by its significantly lower affinity for other adenosine receptor subtypes, such as A1, A2A, and A2B, where the Ki values are greater than 10 µM. This indicates a high degree of selectivity for the A3 receptor. At the rat A3 receptor, however, the affinity and selectivity are reported to be lower. nih.govnih.govukzn.ac.za

| Parameter | Value | Receptor | Cell Line | Reference |

|---|---|---|---|---|

| Ki | 31.4 nM | Human A3 Adenosine Receptor | HEK-293 | nih.gov |

| Ki | 32 nM | Human A3 Adenosine Receptor | Not Specified | ukzn.ac.za |

| Selectivity vs. A1, A2A, A2B | Ki > 10 µM | Human Adenosine Receptors | Not Specified | ukzn.ac.za |

Functional Assays for Second Messenger Systems (Adenylate Cyclase, GTP-γ-S)

Functional assays are essential to move beyond simple binding and understand how a compound modulates the receptor's activity and downstream signaling pathways. For G protein-coupled receptors like the A3AR, common functional assays involve measuring changes in second messenger systems, such as the inhibition of adenylate cyclase and the stimulation of GTP-γ-S binding.

Adenylate Cyclase Assays: The A3 adenosine receptor is known to couple to inhibitory G proteins (Gi), which, upon activation, inhibit the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The antagonistic properties of this compound have been demonstrated in adenylate cyclase inhibition assays. In these experiments, an A3 receptor agonist (like IB-MECA) is used to inhibit forskolin-stimulated adenylate cyclase activity in cells expressing the human A3 receptor (e.g., CHO cells). This compound has been shown to antagonize this effect in a concentration-dependent manner. The Schild analysis of these data yielded a KB value of 92 nM for this compound at the human A3 receptor, confirming its antagonistic activity. nih.govukzn.ac.za In the presence of 1 µM this compound, the IC50 of the agonist IB-MECA for inhibiting adenylate cyclase was shifted from 10.1 nM to 120 nM. ukzn.ac.za These studies also highlighted the high selectivity of this compound, as it was much less potent at antagonizing A1 receptor-mediated effects on adenylate cyclase. nih.govukzn.ac.za

GTP-γ-S Binding Assays: Another key functional assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTP-γ-S, to G proteins upon receptor activation. Agonist stimulation of the A3 receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein, a step that can be quantified by measuring the incorporation of [³⁵S]GTP-γ-S. This compound has been shown to antagonize the agonist-induced stimulation of [³⁵S]GTP-γ-S binding in membranes prepared from HEK-293 cells expressing the human A3 receptor. In these assays, this compound by itself had no effect on basal [³⁵S]GTP-γ-S binding but effectively blocked the stimulation caused by the non-selective agonist NECA. nih.govukzn.ac.za

| Assay | Parameter | Value | Receptor/Cell Line | Reference |

|---|---|---|---|---|

| Adenylate Cyclase | KB | 92 nM | Human A3 Adenosine Receptor (CHO cells) | nih.govukzn.ac.za |

| Adenylate Cyclase | IC50 of IB-MECA (+1µM this compound) | 120 nM | Human A3 Adenosine Receptor (CHO cells) | ukzn.ac.za |

| GTP-γ-S Binding | Effect | Antagonism of agonist-stimulated binding | Human A3 Adenosine Receptor (HEK-293 cells) | nih.govukzn.ac.za |

Cell-Based Assays for Proliferation, Viability, and Signaling

While direct evidence from peer-reviewed studies detailing the specific effects of this compound on cell proliferation and viability is limited in the currently available literature, the known role of the A3 adenosine receptor in these processes suggests a potential area of investigation. A3AR activation has been shown to have dual effects on cell growth, promoting proliferation and survival in some cancer cell types while inducing cytostatic and apoptotic pathways in others. frontiersin.org As a selective A3AR antagonist, this compound would be a valuable tool to dissect these pathways.

General methodologies for assessing cell proliferation and viability include assays like the MTT or MTS assays, which measure metabolic activity, and direct cell counting. researchgate.net Signaling pathway analysis in cell-based assays can be performed using techniques such as Western blotting to detect the phosphorylation status of key signaling proteins or through reporter gene assays that measure the activity of specific transcription factors. frontiersin.org Given the link between A3AR and various signaling cascades, this compound could be used in such assays to investigate its impact on pathways relevant to cell fate.

In Vivo Animal Models

To assess the physiological and potential therapeutic effects of this compound in a whole organism, researchers utilize various in vivo animal models. A significant area of interest has been the role of the A3 adenosine receptor in ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia.

Ischemia-Reperfusion Models (Cardiac, Cerebral, Renal, Skeletal Muscle)

While the literature contains extensive research on various ischemia-reperfusion injury models in different organs, specific studies detailing the in vivo effects of this compound in these models are not prominently reported in the currently accessible scientific publications. However, the known cerebroprotective and anti-inflammatory roles postulated for A3 receptor antagonists make this compound a compound of significant interest for investigation in these settings. nih.gov

Cardiac Ischemia-Reperfusion Models: These models, typically in rats or mice, involve the temporary occlusion of a coronary artery followed by reperfusion to mimic a heart attack. The extent of myocardial damage is then assessed.

Cerebral Ischemia-Reperfusion Models: Commonly induced in rodents by occluding the middle cerebral artery, these models are used to study the mechanisms of stroke and evaluate neuroprotective agents.

Renal Ischemia-Reperfusion Models: These involve clamping the renal artery to induce kidney ischemia, followed by reperfusion, leading to acute kidney injury.

Skeletal Muscle Ischemia-Reperfusion Models: Often created in the hindlimbs of rodents, these models are used to study the local and systemic inflammatory responses to muscle injury.

Given the high selectivity of this compound for the A3 receptor, it represents a valuable pharmacological tool to explore the precise role of this receptor in the pathophysiology of ischemia-reperfusion injury across these different organ systems. Future research utilizing this compound in these in vivo models would be critical to validating its potential as a therapeutic agent for these conditions.

Neuropathic Pain Models

Neuropathic pain, a complex chronic pain state, is often studied using various animal models that mimic the conditions of nerve injury in humans. These models are essential for understanding the underlying mechanisms of neuropathic pain and for the preclinical evaluation of potential analgesic compounds.

Commonly used models include:

Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia, which are characteristic symptoms of neuropathic pain.

Spinal Nerve Ligation (SNL): In this model, the L5 and L6 spinal nerves are tightly ligated, resulting in pain-related behaviors.

Partial Sciatic Nerve Ligation (PSNL): This model involves the ligation of a portion of the sciatic nerve, which also induces neuropathic pain symptoms.

Chemotherapy-Induced Neuropathic Pain: Certain chemotherapeutic agents, such as paclitaxel (B517696) and vincristine, can induce peripheral neuropathy, and this is modeled in animals to study this specific type of neuropathic pain.

While these models are well-established for studying neuropathic pain, a review of the current scientific literature does not reveal specific studies that have utilized this compound within these models to directly assess its efficacy in alleviating neuropathic pain-like behaviors. Therefore, while the methodological framework exists for such investigations, the direct application of these neuropathic pain models in the context of this compound research has not been documented in available scholarly articles.

Intraocular Pressure Measurement Techniques

The study of this compound's effects on intraocular pressure (IOP), particularly in the context of glaucoma research, has necessitated precise and reliable measurement techniques in animal models, most notably in mice. Given the small size of the mouse eye, specialized instrumentation is required.

A key technique employed in this area is the servo-null micropipette system . This electrophysiologic, non-manometric approach allows for the continuous and accurate monitoring of IOP. The methodology involves the insertion of a fine-tipped micropipette into the anterior chamber of the eye. The system maintains a constant electrical resistance at the tip of the pipette by adjusting the pressure within it to match the IOP, providing a real-time measurement of the pressure inside the eye.

In studies investigating the role of adenosine receptors in IOP regulation, this technique has been instrumental. For instance, research has shown that topical application of this compound can lower baseline IOP in mice, and this effect was quantified using the servo-null system nih.gov. The ability to continuously monitor IOP allows for the observation of dynamic changes in response to the administration of compounds like this compound.

Genetic Knockout Models (A3AR−/− mice)

To definitively establish the role of the A3 adenosine receptor in mediating the physiological effects observed with this compound, researchers have utilized genetic knockout models. Specifically, mice in which the gene for the A3AR has been deleted (A3AR−/− mice) are invaluable tools.

By comparing the responses of A3AR−/− mice to those of their wild-type (A3AR+/+) littermates, scientists can determine if the effects of a compound are specifically mediated by the A3AR. In the context of this compound, studies have shown that this compound, which lowers IOP in wild-type mice, has no effect on the IOP of A3AR−/− mice. This finding provides strong evidence that the IOP-lowering effect of this compound is indeed mediated through its antagonism of the A3 adenosine receptor.

The use of these knockout models has been crucial in validating the selectivity of this compound and in confirming the A3AR as a key player in the regulation of intraocular pressure.

Molecular and Biochemical Techniques

To delve into the molecular mechanisms underlying the actions of this compound, a variety of sophisticated laboratory techniques are employed. These methods allow for the examination of protein expression, gene transcription, and the anatomical localization of the target receptor.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of this compound research, it can be used to investigate the signaling pathways that are modulated by the A3 adenosine receptor. The A3AR is a G protein-coupled receptor, and its activation or inhibition can lead to changes in the expression levels and phosphorylation status of downstream signaling proteins.

The general steps of Western blotting include:

Protein Extraction: Lysing cells or tissues to release their protein content.

Gel Electrophoresis: Separating the proteins by size using SDS-PAGE.

Protein Transfer: Transferring the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

Antibody Incubation: Probing the membrane with a primary antibody that specifically recognizes the protein of interest, followed by a secondary antibody that binds to the primary antibody and is linked to a detectable marker.

Detection: Visualizing the protein bands using chemiluminescence or fluorescence.

While the scientific literature describes the use of Western blotting to study signaling cascades associated with the A3 adenosine receptor, there is a lack of specific studies that have employed this technique to directly analyze changes in protein expression or phosphorylation as a result of treatment with this compound.

Reverse Transcription Polymerase Chain Reaction (RT-PCR) for Gene Expression

Reverse Transcription Polymerase Chain Reaction (RT-PCR) is a sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. This method can be utilized to determine if the administration of this compound leads to changes in the transcription of the A3AR gene itself or other related genes.

The process involves:

RNA Extraction: Isolating total RNA from cells or tissues.

Reverse Transcription: Converting the extracted mRNA into complementary DNA (cDNA) using the enzyme reverse transcriptase.

PCR Amplification: Amplifying the specific cDNA of interest using gene-specific primers.

Analysis: The amplified DNA can be visualized on a gel (qualitative RT-PCR) or quantified in real-time (quantitative RT-PCR or qPCR).

Studies have utilized RT-PCR to determine the tissue distribution of A3AR mRNA. However, there is currently no specific research available that has used RT-PCR to investigate the effects of this compound on gene expression levels.

Immunohistochemistry for Receptor Localization

Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of the location of specific proteins within the context of tissue architecture. In research related to this compound, IHC is crucial for identifying the specific cell types and tissue layers that express the A3 adenosine receptor, the target of this compound.

The IHC procedure generally involves:

Tissue Preparation: Fixing, embedding, and sectioning the tissue of interest.

Antigen Retrieval: Unmasking the antigenic sites on the proteins.

Antibody Staining: Incubating the tissue sections with a primary antibody specific to the A3AR, followed by a secondary antibody that is conjugated to an enzyme or a fluorescent dye.

Visualization: Using a chromogenic substrate or fluorescence microscopy to visualize the location of the antibody binding.

Studies have successfully used immunohistochemistry to map the distribution of the A3 adenosine receptor in ocular tissues. For example, the A3 receptor has been immunolocalized to the nonpigmented ciliary epithelial cells of the eye, which are involved in aqueous humor production arvojournals.org. This localization provides a clear anatomical basis for the observed effects of this compound on intraocular pressure. By understanding where the receptor is located, researchers can better infer the mechanisms by which this compound exerts its pharmacological effects.

Comparative Pharmacological Profiling with Other Adenosine Receptor Ligands